
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and an oxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of oxirane and oxolan derivatives, which are reacted in the presence of catalysts to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures efficient production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is exploited in various applications, including drug development and chemical synthesis.
類似化合物との比較
Similar Compounds
- Methyl 2,3-diethyl-3-(oxolan-3-yl)oxirane-2-carboxylate
- 2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane
Uniqueness
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate is unique due to its specific structural features, such as the presence of both oxirane and oxolan rings. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-9(7-5-4-6-13-7)10(2,14-9)8(11)12-3/h7H,4-6H2,1-3H3 |
InChIキー |
XEEUBWKUAVRXIP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)(C)C(=O)OC)C2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


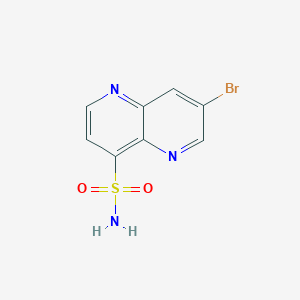

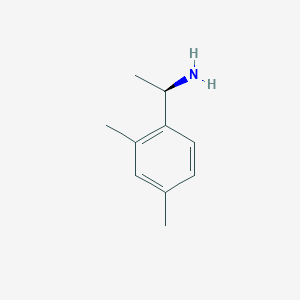
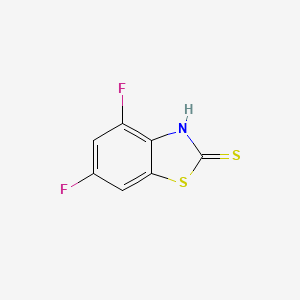
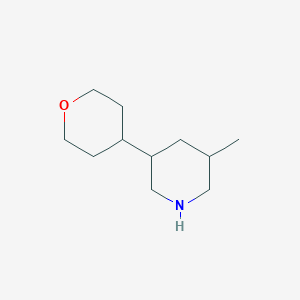
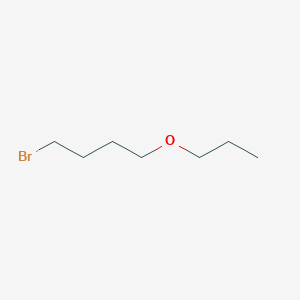
![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethanol](/img/structure/B13173332.png)
![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)
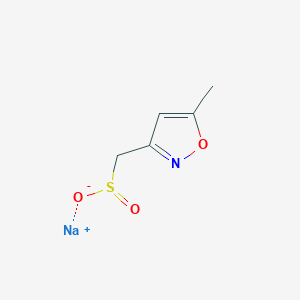
![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)



